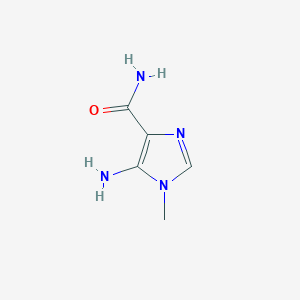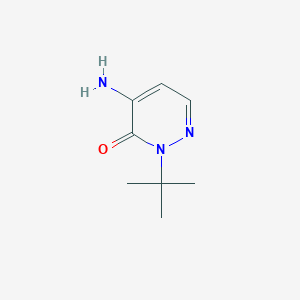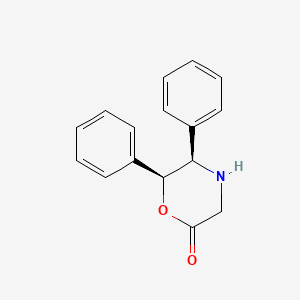
5-Amino-1-methyl-1H-imidazole-4-carboxamide
Overview
Description
5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, 5-amino-1-methyl-1H-imidazole-4-carboxamide .
Synthesis Analysis
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .Molecular Structure Analysis
The InChI code for 5-Amino-1-methyl-1H-imidazole-4-carboxamide is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Amino-1-methyl-1H-imidazole-4-carboxamide has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .Scientific Research Applications
Medicine and Pharmacology
5-Amino-1-methyl-1H-imidazole-4-carboxamide: plays a significant role in medical research due to its structural similarity to nucleotides. It’s a key molecule in the synthesis of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which has been studied for its potential in treating metabolic and cardiovascular diseases . AICAR is known to stimulate AMP-activated protein kinase (AMPK), which can have therapeutic effects on metabolic disorders .
Agriculture
In the agricultural sector, this compound’s derivatives, particularly AICAR, have been explored for their role in enhancing stress resistance in plants. Studies suggest that AICAR can mimic the effects of nutrient scarcity, potentially leading to the development of crops that can thrive in suboptimal conditions .
Biotechnology
The biotechnological applications of 5-Amino-1-methyl-1H-imidazole-4-carboxamide are vast. It serves as a building block for various biochemical compounds, including purines and pyrimidines, which are essential for DNA and RNA synthesis. This makes it invaluable for genetic engineering and molecular biology research .
Environmental Science
Environmental science research utilizes this compound in the study of microbial metabolism and the biodegradation of environmental pollutants. Its role as an intermediate in the synthesis of nucleotide analogs can help trace the pathways of microbial degradation in contaminated sites .
Material Science
In material science, 5-Amino-1-methyl-1H-imidazole-4-carboxamide is used in the synthesis of novel materials with potential electronic or photonic properties. Its imidazole ring can be a component in creating polymers or other complex materials with specific desired characteristics .
Chemical Engineering
This compound is also significant in chemical engineering, where it’s used in the synthesis of various chemical agents. Its reactivity allows for the creation of a wide range of substances, from pharmaceuticals to agricultural chemicals, playing a crucial role in process development and optimization .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-methyl-1H-imidazole-4-carboxamide, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis at both the cellular and whole-body levels .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .
Biochemical Pathways
AICAR plays a role in the generation of inosine monophosphate, a key component in purine metabolism . It enters the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .
Pharmacokinetics
It’s known that aicar has been used clinically to treat and protect against cardiac ischemic injury , suggesting that it has suitable bioavailability and pharmacokinetic properties for therapeutic use.
Result of Action
The activation of AMPK by AICAR leads to a variety of cellular effects. It increases the metabolic activity of tissues and changes the physical composition of muscle . This can have potential therapeutic effects, such as protection against cardiac ischemic injury .
properties
IUPAC Name |
5-amino-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKJZZQGXMAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423573 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
CAS RN |
21343-04-4 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)




![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)

